(E)-2-(3-nitrophenyl)-3-(2-prop-2-ynoxynaphthalen-1-yl)prop-2-enenitrile
Overview
Description
(E)-2-(3-nitrophenyl)-3-(2-prop-2-ynoxynaphthalen-1-yl)prop-2-enenitrile is a complex organic compound that features a nitrophenyl group, a naphthyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-nitrophenyl)-3-(2-prop-2-ynoxynaphthalen-1-yl)prop-2-enenitrile typically involves multiple steps:
Formation of the 3-nitrophenyl group: This can be achieved through nitration of a suitable aromatic precursor.
Attachment of the naphthyl group: This step may involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the naphthyl group to the aromatic ring.
Introduction of the acrylonitrile moiety: This can be done through a Knoevenagel condensation reaction, where an aldehyde or ketone reacts with malononitrile in the presence of a base.
Formation of the propynyl ether: This step involves the reaction of a suitable alcohol with propargyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Nitro derivatives, nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(3-nitrophenyl)-3-(2-prop-2-ynoxynaphthalen-1-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmacophore. The presence of the nitrophenyl and naphthyl groups suggests that it could interact with biological targets, potentially leading to the development of new drugs.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-(3-nitrophenyl)-3-(2-prop-2-ynoxynaphthalen-1-yl)prop-2-enenitrile would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The nitrophenyl group could participate in redox reactions, while the naphthyl group could engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(3-nitrophenyl)-3-[2-(2-propyn-1-yloxy)-1-phenyl]acrylonitrile: Similar structure but with a phenyl group instead of a naphthyl group.
2-(3-nitrophenyl)-3-[2-(2-propyn-1-yloxy)-1-anthracenyl]acrylonitrile: Similar structure but with an anthracenyl group instead of a naphthyl group.
Uniqueness
The presence of the naphthyl group in (E)-2-(3-nitrophenyl)-3-(2-prop-2-ynoxynaphthalen-1-yl)prop-2-enenitrile distinguishes it from similar compounds. The naphthyl group can provide additional π-π interactions and potentially enhance the compound’s ability to interact with biological targets or materials.
Properties
IUPAC Name |
(E)-2-(3-nitrophenyl)-3-(2-prop-2-ynoxynaphthalen-1-yl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3/c1-2-12-27-22-11-10-16-6-3-4-9-20(16)21(22)14-18(15-23)17-7-5-8-19(13-17)24(25)26/h1,3-11,13-14H,12H2/b18-14- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONFSAAHUUZFGV-JXAWBTAJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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